2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride
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Overview
Description
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride is an organometallic compound that features a zirconium ion coordinated to two cyclopentadienyl ligands, one of which is substituted with a methyl group. This compound is part of the broader class of metallocenes, which are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Preparation of 2-Methylcyclopenta-1,3-diene: This compound can be synthesized by the thermal cracking of its Diels-Alder dimer, followed by distillation to remove impurities.
Formation of the Metallocene Complex: Zirconium tetrachloride is reacted with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent such as sodium or lithium to form the desired metallocene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong nucleophile or electrophile, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of organozirconium compounds.
Scientific Research Applications
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride exerts its effects involves the coordination of the zirconium ion to the cyclopentadienyl ligands. This coordination creates a stable complex that can participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a Lewis acid, facilitating the formation and breaking of chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienylzirconium dichloride: Similar in structure but lacks the methyl substitution.
Pentamethylcyclopentadienylzirconium dichloride: Features five methyl groups on the cyclopentadienyl ring, offering different steric and electronic properties.
Uniqueness
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other metallocenes. The presence of the methyl group can influence the compound’s electronic properties and its behavior in catalytic processes .
Properties
Molecular Formula |
C12H14Cl2Zr |
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Molecular Weight |
320.37 g/mol |
IUPAC Name |
2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
SPAIAVHATNRSRH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
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